molecular formula C25H22BrN3O B297134 5-[2-[(4-bromophenyl)methoxy]phenyl]-2,9-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline

5-[2-[(4-bromophenyl)methoxy]phenyl]-2,9-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline

Numéro de catalogue B297134
Poids moléculaire: 460.4 g/mol
Clé InChI: PKDRFPISEQQKKN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-[2-[(4-bromophenyl)methoxy]phenyl]-2,9-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline, also known as BMS-986165, is a small molecule inhibitor of the TYK2 kinase. It is currently being researched for its potential therapeutic applications in various autoimmune diseases such as psoriasis, lupus, and inflammatory bowel disease.

Mécanisme D'action

5-[2-[(4-bromophenyl)methoxy]phenyl]-2,9-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline selectively inhibits the TYK2 kinase, which plays a key role in the signaling pathway of several cytokines involved in autoimmune diseases. By inhibiting TYK2, 5-[2-[(4-bromophenyl)methoxy]phenyl]-2,9-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline is able to block the downstream signaling of these cytokines, thereby reducing inflammation and the production of autoantibodies.
Biochemical and Physiological Effects:
5-[2-[(4-bromophenyl)methoxy]phenyl]-2,9-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline has been shown to reduce inflammation and improve overall disease symptoms in preclinical models of autoimmune diseases. It has also been found to reduce the production of autoantibodies and improve kidney function in a mouse model of lupus. Additionally, 5-[2-[(4-bromophenyl)methoxy]phenyl]-2,9-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline has been shown to have a favorable safety profile in preclinical studies.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 5-[2-[(4-bromophenyl)methoxy]phenyl]-2,9-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline is its selectivity for the TYK2 kinase, which reduces the potential for off-target effects. However, one limitation is that it has not yet been extensively studied in clinical trials, so its safety and efficacy in humans is not yet fully understood.

Orientations Futures

There are several potential future directions for research on 5-[2-[(4-bromophenyl)methoxy]phenyl]-2,9-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline. One area of focus could be on its potential therapeutic applications in other autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, further studies could be conducted to better understand its mechanism of action and potential side effects in humans. Finally, research could be conducted to develop more potent and selective TYK2 inhibitors based on the structure of 5-[2-[(4-bromophenyl)methoxy]phenyl]-2,9-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline.

Méthodes De Synthèse

The synthesis of 5-[2-[(4-bromophenyl)methoxy]phenyl]-2,9-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline involves the reaction of 2,9-dimethyl-1,3,4,6,7,8-hexahydropyrazolo[1,5-c]quinazoline-5-carboxylic acid with 4-bromoanisole in the presence of a base and a palladium catalyst. The resulting intermediate is then reacted with 4-bromobenzyl bromide to yield the final product.

Applications De Recherche Scientifique

5-[2-[(4-bromophenyl)methoxy]phenyl]-2,9-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline has been extensively studied in preclinical models for its potential therapeutic applications in autoimmune diseases. In a mouse model of psoriasis, 5-[2-[(4-bromophenyl)methoxy]phenyl]-2,9-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline was found to significantly reduce skin inflammation and improve overall skin condition. Similarly, in a mouse model of lupus, 5-[2-[(4-bromophenyl)methoxy]phenyl]-2,9-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline was found to reduce the production of autoantibodies and improve kidney function.

Propriétés

Formule moléculaire

C25H22BrN3O

Poids moléculaire

460.4 g/mol

Nom IUPAC

5-[2-[(4-bromophenyl)methoxy]phenyl]-2,9-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline

InChI

InChI=1S/C25H22BrN3O/c1-16-7-12-22-21(13-16)23-14-17(2)28-29(23)25(27-22)20-5-3-4-6-24(20)30-15-18-8-10-19(26)11-9-18/h3-14,25,28H,15H2,1-2H3

Clé InChI

PKDRFPISEQQKKN-UHFFFAOYSA-N

SMILES isomérique

CC1=CC2=C3C=C(NN3C(N=C2C=C1)C4=CC=CC=C4OCC5=CC=C(C=C5)Br)C

SMILES

CC1=CC2=C3C=C(NN3C(N=C2C=C1)C4=CC=CC=C4OCC5=CC=C(C=C5)Br)C

SMILES canonique

CC1=CC2=C3C=C(NN3C(N=C2C=C1)C4=CC=CC=C4OCC5=CC=C(C=C5)Br)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.